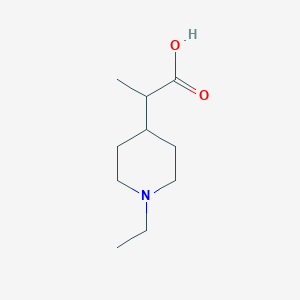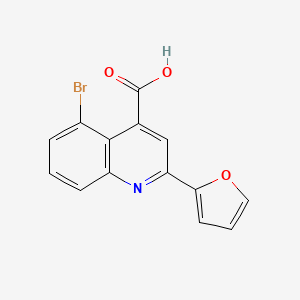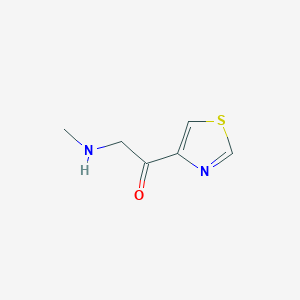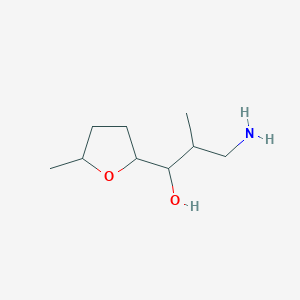
3-Amino-2-methyl-1-(5-methyloxolan-2-YL)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-methyl-1-(5-methyloxolan-2-yl)propan-1-ol is an organic compound with the molecular formula C₉H₁₉NO₂ It is a derivative of propanol and contains an amino group, a methyl group, and a methyloxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(5-methyloxolan-2-yl)propan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-2-methylpropan-1-ol with 5-methyloxolan-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(5-methyloxolan-2-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: The major products are ketones or aldehydes, depending on the specific reaction conditions.
Reduction: The major products are alcohols or amines.
Substitution: The major products are various substituted derivatives of the original compound.
Scientific Research Applications
3-Amino-2-methyl-1-(5-methyloxolan-2-yl)propan-1-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(5-methyloxolan-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The methyloxolan ring provides steric hindrance, affecting the compound’s reactivity and interactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,2-dimethyl-1-(5-methyloxolan-2-yl)propan-1-ol: This compound has a similar structure but with an additional methyl group, which affects its chemical properties and reactivity.
3-Amino-1-(5-methyloxolan-2-yl)propan-1-ol: This compound lacks the methyl group at the 2-position, resulting in different chemical behavior.
Uniqueness
3-Amino-2-methyl-1-(5-methyloxolan-2-yl)propan-1-ol is unique due to its specific combination of functional groups and ring structure. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(5-methyloxolan-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-6(5-10)9(11)8-4-3-7(2)12-8/h6-9,11H,3-5,10H2,1-2H3 |
InChI Key |
PYGWOYZMQHITLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)C(C(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


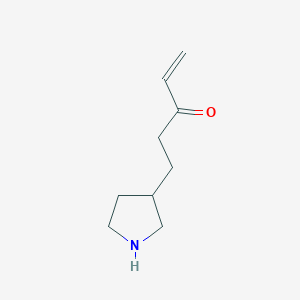

![1-[3-(Furan-3-yl)phenyl]ethan-1-one](/img/structure/B13164007.png)
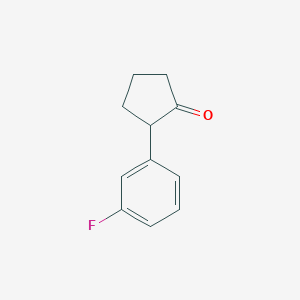
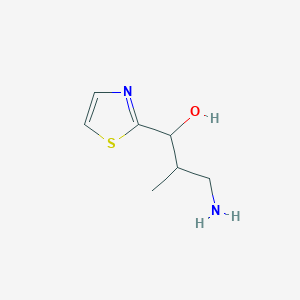
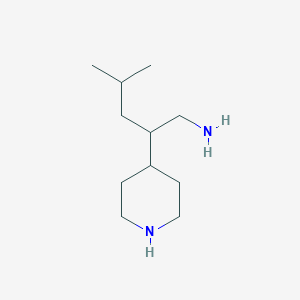
![6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide](/img/structure/B13164022.png)
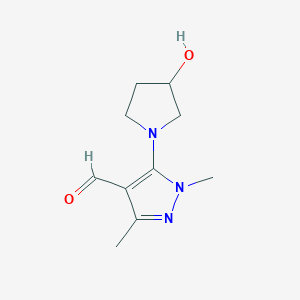
![4-Chloro-6-[methyl(prop-2-YN-1-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13164037.png)
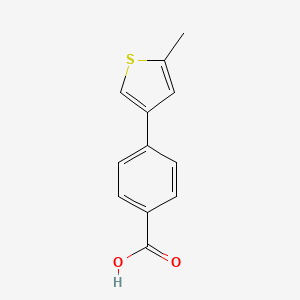
![2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13164042.png)
